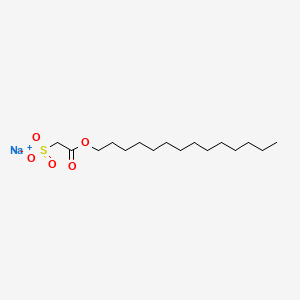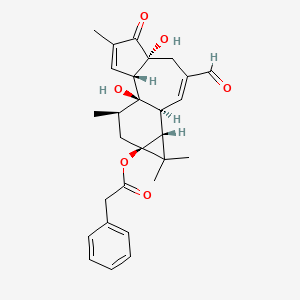
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate: is a synthetic compound with the molecular formula C23H32O6 and a molecular weight of 464.6 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate typically involves multiple steps, including the protection and deprotection of functional groups, oxidation, and esterification reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include oxidizing agents, protecting groups, and phenylacetic acid for esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and cancer-related pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phorbol 12-myristate 13-acetate (PMA): A well-known phorbol ester with potent biological activity.
12-O-Tetradecanoylphorbol-13-acetate (TPA): Another phorbol ester used in research for its tumor-promoting properties.
Uniqueness
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Unlike other phorbol esters, this compound has been modified to enhance its stability and reduce potential side effects, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C28H32O6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C28H32O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,15,17,20-21,23,32-33H,12-14H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1 |
Clave InChI |
HAHNPNWCBSJDSW-XASYBOBESA-N |
SMILES isomérico |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)C=O)O)C)O)OC(=O)CC5=CC=CC=C5 |
SMILES canónico |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)C=O)O)C)O)OC(=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



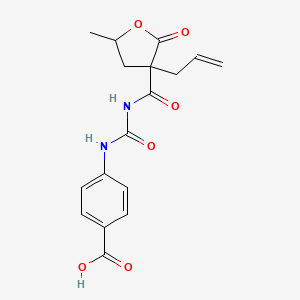
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)
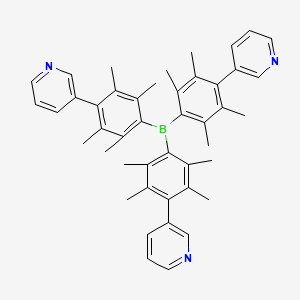


![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)

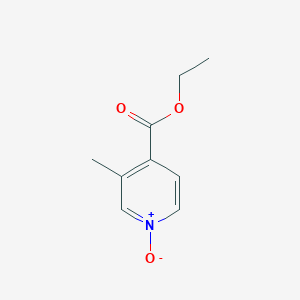
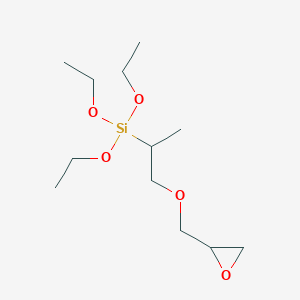
![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)
